molecular formula C20H21F3N2OS B1216063 Fluacizine CAS No. 30223-48-4

Fluacizine

Cat. No. B1216063
CAS RN: 30223-48-4
M. Wt: 394.5 g/mol
InChI Key: VHEOUJNDDFHPGJ-UHFFFAOYSA-N
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Description

Fluacizine is a member of phenothiazines.

properties

CAS RN

30223-48-4

Product Name

Fluacizine

Molecular Formula

C20H21F3N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

3-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C20H21F3N2OS/c1-3-24(4-2)12-11-19(26)25-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)25)20(21,22)23/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

VHEOUJNDDFHPGJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Other CAS RN

30223-48-4

Related CAS

27312-93-2 (mono-hydrochloride)

synonyms

10-(beta-diethylaminopropionyl)-2-trifluoromethylphenothiazine
fluoracizine
fluoracizine monohydrochloride
ftoracizin
ftoratsizin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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